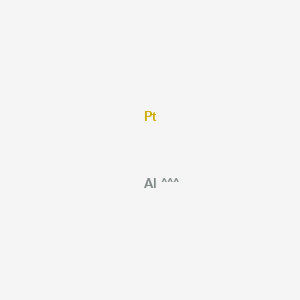

aluminum;platinum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “aluminum;platinum” refers to a combination of aluminum and platinum elements, often forming intermetallic compounds. These compounds are known for their unique properties, such as high thermal stability, corrosion resistance, and catalytic activity. The combination of aluminum and platinum is particularly interesting due to the synergistic effects that enhance their individual properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aluminum-platinum compounds can be achieved through various methods, including:

Direct Combination: Heating aluminum and platinum metals together at high temperatures to form intermetallic compounds.

Chemical Vapor Deposition (CVD): Using gaseous precursors to deposit thin films of aluminum-platinum compounds on substrates.

Electrodeposition: Electrochemically depositing aluminum and platinum from a solution onto a conductive surface.

Industrial Production Methods

In industrial settings, aluminum-platinum compounds are often produced using high-temperature furnaces where aluminum and platinum metals are melted together. The molten mixture is then cooled to form the desired intermetallic compound. This method ensures uniformity and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Aluminum-platinum compounds undergo various chemical reactions, including:

Oxidation: Reacting with oxygen to form oxides.

Reduction: Reducing agents can convert oxides back to the metallic state.

Substitution: Replacing one element in the compound with another.

Common Reagents and Conditions

Oxidation: Typically occurs at high temperatures in the presence of oxygen or air.

Reduction: Common reducing agents include hydrogen gas and carbon monoxide.

Substitution: Often involves halides or other reactive compounds.

Major Products

Oxidation: Forms aluminum oxide and platinum oxide.

Reduction: Yields pure aluminum and platinum metals.

Substitution: Produces various substituted intermetallic compounds.

Scientific Research Applications

Aluminum-platinum compounds have a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which aluminum-platinum compounds exert their effects varies depending on the application:

Catalysis: The compound provides active sites for chemical reactions, lowering the activation energy and increasing reaction rates.

Materials Science: The high thermal stability and corrosion resistance of aluminum-platinum compounds make them ideal for protective coatings.

Comparison with Similar Compounds

Similar Compounds

Aluminum-Nickel: Known for its catalytic properties but less stable at high temperatures compared to aluminum-platinum.

Aluminum-Palladium: Similar catalytic activity but more expensive and less abundant than platinum.

Aluminum-Cobalt: Used in magnetic applications but lacks the catalytic versatility of aluminum-platinum.

Uniqueness

Aluminum-platinum compounds stand out due to their exceptional combination of thermal stability, corrosion resistance, and catalytic activity. These properties make them highly valuable in various industrial and scientific applications, offering advantages over other similar compounds .

Properties

CAS No. |

57621-59-7 |

|---|---|

Molecular Formula |

AlPt |

Molecular Weight |

222.07 g/mol |

IUPAC Name |

aluminum;platinum |

InChI |

InChI=1S/Al.Pt |

InChI Key |

XSBJUSIOTXTIPN-UHFFFAOYSA-N |

Canonical SMILES |

[Al].[Pt] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)

![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)